(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone: is a heterocyclic compound with the molecular formula C13H8ClN3O and a molecular weight of 257.681 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold, which is a key feature of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, (4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in various assays for its ability to interact with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications . It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes . Its unique properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins that play a role in biological processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
- (4-Chlorophenyl)(imidazo[1,2-a]pyridin-2-yl)methanone
- (4-Fluorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Uniqueness: (4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone is unique due to its specific combination of the chlorophenyl group and the imidazo[1,2-a]pyrimidine scaffold . This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
853334-53-9 |
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Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
(4-chlorophenyl)-imidazo[1,2-a]pyrimidin-3-ylmethanone |
InChI |
InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12(18)11-8-16-13-15-6-1-7-17(11)13/h1-8H |
InChI Key |
QONAVQIYUSXPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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